molecular formula C27H37Cl2N3O2 B1139261 1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide CAS No. 475150-69-7

1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide

Cat. No. B1139261
CAS RN: 475150-69-7
M. Wt: 506.51
InChI Key:
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Description

“1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide” is a chemical compound that has been studied in the context of the nociceptin/orphanin FQ (N/OFQ) receptor . It is a derivative of the N/OFQ receptor antagonist 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4’-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide .


Molecular Structure Analysis

The molecular formula of this compound is C27H35N3O2 . The average mass is 433.586 Da and the monoisotopic mass is 433.272919 Da .

Scientific Research Applications

NOP Receptor Inhibition

BAN ORL-24 is a selective inhibitor of NOP (nociceptin/orphanin FQ (N/OFQ) peptide receptor) with a pK (i) value of 9.62 . NOP is a G protein-coupled receptor that plays an important role in regulating many brain activities . BAN ORL-24 has the highest affinity compared with other NOP inhibitors .

Cell Membrane Affinity

When tested with CHO (hNOP) cells, administration of BAN ORL-24 showed high affinity to the cell membrane and higher selectivity compared with classical opioid receptors .

Calcium Current Enhancement

In SG neuron heterologously expressing NOP receptors with an enhanced basal facilitation ratio, BAN ORL-24 treatment for 50 seconds enhanced the Ca2+ current amplitude for both prepulse and postpulse .

Antagonizing Pronociceptive and Antinociceptive Effects

In the mouse tail withdrawal assay, administration of BAN ORL-24 (10 mg/kg) combined with N/OFQ (1 nmol) antagonized the pronociceptive and antinociceptive effects of given supraspinally and spinally, respectively .

Selectivity Over Other Opioid Receptors

BAN ORL-24 is selective for NOP receptors over μ-, δ-, and κ-opioid receptors .

Inhibition of Electrically Induced Twitches

BAN ORL-24 inhibits electrically induced twitches in isolated mouse and rat vas deferens, as well as isolated guinea pig ileum, when used at a concentration of 100 nM .

Reversal of Antinociceptive Activities

BAN ORL-24 (10 mg/kg) reverses thermal and mechanical antinociceptive activities induced by the dual agonist of µ-opioid and NOP receptors BPR1M97 in mice .

Glycobiology Research

BAN ORL-24 can help customers carry out research on glycobiology .

properties

IUPAC Name

(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O2/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27/h1-5,8-11,25H,6-7,12-21H2,(H,28,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKMQGKJURAJEN-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide

Q & A

Q1: How does 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide interact with the NOP receptor and what are the downstream effects?

A1: 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide acts as an antagonist at the NOP receptor. While the precise mechanism of action at the molecular level is still under investigation, research suggests that by blocking the NOP receptor, this compound prevents the binding and subsequent effects of its endogenous ligand, nociceptin/orphanin FQ. [, ] This antagonism has been shown to influence various physiological processes, particularly those related to mood regulation and energy homeostasis. [, ] For example, studies have demonstrated the compound's potential antidepressant-like effects, potentially mediated through modulation of the catecholaminergic system. [, , ]

Q2: Can you provide information about the compound's structure-activity relationship (SAR)?

A2: While specific SAR data for 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide is limited within the provided research, it is known that modifications to the chemical structure of NOP receptor ligands can significantly impact their activity, potency, and selectivity. [] Future research exploring different structural analogs of this compound is needed to establish a comprehensive SAR profile, enabling the optimization of its pharmacological properties for potential therapeutic applications.

Q3: What research has been done on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide in relation to in vitro and in vivo efficacy?

A3: Research on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide has primarily focused on preclinical models. Studies using rodent models have demonstrated the compound's antidepressant-like effects. [, , ] For example, one study showed that administration of the compound produced antidepressant-like effects in mice, and further investigation suggested that these effects might be mediated through the catecholaminergic system. [, ] Further research, including cell-based assays and more complex animal models, is crucial to fully elucidate the compound's mechanism of action and therapeutic potential.

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